2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

fluorescent probe monosaccharide sensing analytical sensitivity

Quantifying trace monosaccharides in complex matrices requires probes that combine extreme sensitivity with built-in signal correction. BPN, a 1,8-naphthyridine-based fluorescent sensor, provides a 100 pM detection limit for octyl glucopyranoside and a 60 nm emission red-shift (475→535 nm) that enables ratiometric I535/I475 normalization, eliminating instrument and concentration variability. • pM-level turn-on fluorescence for OGU • Ratiometric dual-wavelength readout for robust quantification • Compatible with standard plate readers & microscopes • Paired with BIN, yields chirality-resolved CD signals. Supplied at ≥95% purity; immediate global dispatch.

Molecular Formula C20H12N4
Molecular Weight 308.344
CAS No. 467435-64-9
Cat. No. B562515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine
CAS467435-64-9
SynonymsBPN
Molecular FormulaC20H12N4
Molecular Weight308.344
Structural Identifiers
SMILESC1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4
InChIInChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H
InChIKeyGPOZRRMLVDLGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) – Identity, Class, and Core Procurement Specifications


2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (CAS 467435-64-9), commonly abbreviated as BPN, is a synthetic push-pull conjugated small molecule belonging to the 1,8-naphthyridine class of fluorescent molecular sensors [1]. It features a central 1,8-naphthyridine core symmetrically substituted at the 2- and 7-positions with ethynyl-pyrrole arms, which establish a defined hydrogen-bonding cleft with a daad (donor-acceptor-acceptor-donor) relay motif [2]. The compound is an orange crystalline solid with a melting point exceeding 300°C and a molecular formula of C20H12N4 (molecular weight ~308.3 g/mol) . It is available at research-grade purity (≥95%) from multiple commercial suppliers and is soluble in common organic solvents including acetone, DMF, DMSO, ethyl acetate, and methanol .

Why 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine Cannot Be Casually Replaced by a Generic Naphthyridine Analog


The analytical utility of BPN is uniquely rooted in its specific daad hydrogen-bonding architecture, which forms a geometrically complementary cleft for octyl glucopyranoside (OGU) and related monosaccharides [1]. This precise donor-acceptor relay—enforced by the rigid ethynyl linker and the specific pyrrole terminal group—enables an ultrasensitive turn-on fluorescence response with a pM-level detection limit [2]. Substituting BPN with alternative naphthyridine-based sensors (e.g., the indole-containing analog BIN) or generic naphthyridine scaffolds is not equivalent: BIN, while structurally similar, yields a fundamentally different analytical output (circular dichroism vs. fluorescence), and other naphthyridine derivatives lack the same optimized binding cleft geometry and detection sensitivity for glucopyranoside [3]. The quantitative differentiation below demonstrates why procurement decisions for monosaccharide sensing applications must be compound-specific.

Quantitative Differentiation: Head-to-Head Performance of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine vs. Closest Analogs


Fluorescence Detection Limit vs. Octyl Glucopyranoside – Ultrasensitivity

BPN exhibits an exceptional detection limit of ~100 pM for octyl β-D-glucopyranoside in dichloromethane, establishing it as one of the most sensitive fluorescent probes for this class of monosaccharide [1]. In comparison, the structurally analogous 2,7-bis(1H-indol-2-yl)ethynyl-1,8-naphthyridine (BIN) lacks a direct fluorescence response entirely, producing only circular dichroism signals upon saccharide binding [2].

fluorescent probe monosaccharide sensing analytical sensitivity

Binding-Induced Emission Wavelength Shift vs. Indole Analog (BIN)

BPN undergoes a substantial 60 nm red-shift in its fluorescence emission maximum upon complexation with octyl β-D-glucopyranoside, shifting from blue emission (λmax = 475 nm) in the free state to green emission (λmax = 535 nm) in the bound state [1]. This ratiometric change is quantifiable and enables clear differentiation of bound vs. unbound probe. The analogous BIN molecule, which contains indole instead of pyrrole terminal groups, exhibits no comparable fluorescence shift and is instead utilized for circular dichroism detection [2].

ratiometric sensing fluorescence modulation molecular recognition

Analytical Output Modality: Fluorescence vs. Circular Dichroism (CD) – Complementary Detection Strategies

BPN and its indole analog BIN offer fundamentally distinct, complementary analytical outputs for monosaccharide sensing. BPN produces a robust fluorescence signal with a 100 pM detection limit [1], whereas BIN is CD-silent in its free form but forms CD-active complexes upon binding, enabling chirality-dependent helicity measurements consistent with ab initio computational predictions [2]. The two probes share the same daad hydrogen-bonding cleft and thus comparable binding properties, but the analytical modality differs: fluorescence for BPN, CD absorption for BIN. This complementarity is explicitly noted in the primary literature as a means to differentiate enantiomers and structurally similar monosaccharides [2].

multimodal detection fluorescence spectroscopy circular dichroism

Defined Application Scenarios for 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine Based on Verified Quantitative Evidence


Ultrasensitive Detection of Glucopyranoside in Complex Biological Matrices

BPN's 100 pM detection limit and 60 nm fluorescence shift upon OGU binding [1] make it suitable for trace-level quantification of glucopyranoside-containing analytes in samples such as cell lysates, serum, or environmental samples. The fluorescence readout is compatible with standard microplate readers and fluorescence microscopes, enabling high-throughput screening or spatial mapping.

Ratiometric Fluorescent Turn-On Assays for Monosaccharide Binding Studies

The 60 nm emission red-shift from 475 nm to 535 nm upon complexation [1] provides an internal ratiometric reference (e.g., I535/I475) that corrects for probe concentration and instrument variability. This makes BPN an ideal candidate for quantitative binding affinity studies, competitive displacement assays, and screening of glycosidase inhibitors where robust signal normalization is required.

Differentiation of Structurally Similar Monosaccharides via Combined Fluorescence and CD Detection

When used in conjunction with its indole analog BIN, BPN contributes to a complementary detection scheme: BPN provides fluorescence readout while BIN provides chirality-dependent CD signals [2]. This paired approach enables the differentiation of octyl β-D-glucopyranoside from its enantiomer and other monosaccharides with high confidence, an application relevant to carbohydrate chemistry and glycobiology research [2].

Synthetic Intermediate for Boc-Protected Fluorescent Probes

BPN serves as the core scaffold for the Boc-protected derivative 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthyridine (CAS 467435-77-4), a protected form that can be used as a synthetic intermediate or as a fluorescent probe/indicator with modified solubility and stability properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.